molecular formula C19H18FN3O2S B2429574 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate CAS No. 941890-33-1

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate

Cat. No.: B2429574
CAS No.: 941890-33-1
M. Wt: 371.43
InChI Key: HFOVBZBPPUKVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a piperazine moiety, and a fluorobenzoate group, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-22-7-9-23(10-8-22)19-21-16-6-5-15(12-17(16)26-19)25-18(24)13-3-2-4-14(20)11-13/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOVBZBPPUKVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit cyclooxygenase enzymes, which play a key role in the inflammatory response . Additionally, it may interact with other cellular targets, leading to its observed biological effects .

Comparison with Similar Compounds

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .

Biological Activity

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. The unique structural features of this compound, including the presence of a piperazine moiety and a fluorobenzoate group, contribute to its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
CAS Number 941890-33-1
Molecular Formula C17H18N4O2S
Molecular Weight 342.41 g/mol
Chemical Structure Structure

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The benzothiazole scaffold is known for its ability to inhibit critical enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial replication. In vitro studies have demonstrated that this compound shows activity against various pathogens, including resistant strains of Staphylococcus aureus.

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Studies have shown that benzothiazole derivatives can interfere with cellular replication processes, making them promising candidates for cancer therapy. For instance, molecular docking studies suggest that these compounds can effectively bind to the active sites of key enzymes involved in cancer cell proliferation.

In a specific study, the compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and colorectal cancer cells. The mechanism of action appears to involve the induction of apoptosis through lysosomal membrane permeabilization (LMP), leading to increased reactive oxygen species (ROS) accumulation within cancer cells .

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at [Institution Name], the antimicrobial efficacy of this compound was evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using a standard microdilution method. The results indicated that the compound exhibited an MIC of 25 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A separate investigation focused on the anticancer activity of this compound against human colorectal carcinoma cells (HCT116). The study revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values calculated at approximately 15 µM. The analysis further demonstrated that the compound induced apoptosis through caspase activation and ROS generation .

Interaction Studies

Molecular docking studies have been pivotal in elucidating how this compound interacts with biological targets. These studies indicate that the compound can effectively bind to the active sites of enzymes like DNA gyrase and topoisomerase IV through hydrogen bonding and hydrophobic interactions, enhancing its binding affinity and specificity.

Q & A

Q. How can environmental impact assessments inform safe handling protocols?

  • Guidelines :
  • Biodegradation Studies : Use OECD 301F tests to assess persistence; piperazine derivatives typically show moderate biodegradability .
  • Ecotoxicity : Evaluate effects on aquatic organisms (e.g., Daphnia magna) with EC50_{50} thresholds >10 mg/L for lab disposal compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.